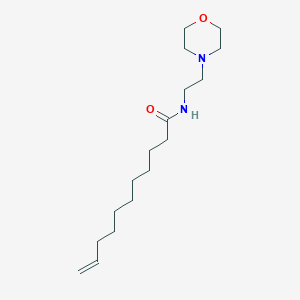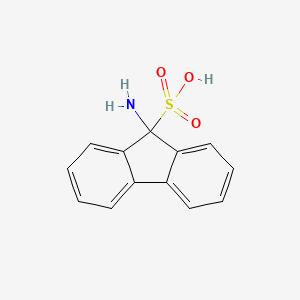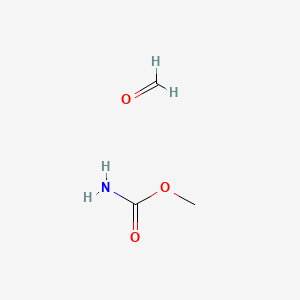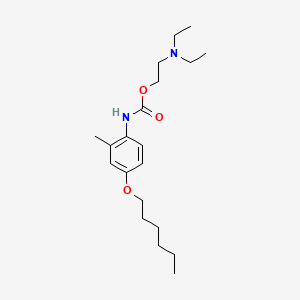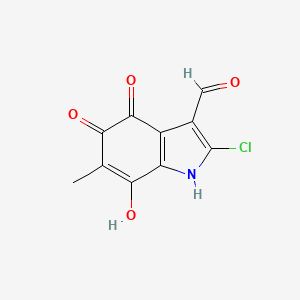
2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: Its derivatives are studied for their potential as enzyme inhibitors or signaling molecules.
Medicine: Some indole derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
2-chloro-1H-indole-3-carbaldehyde: Similar structure but lacks the hydroxy and methyl groups.
7-hydroxy-1H-indole-3-carbaldehyde: Lacks the chlorine and methyl groups.
Uniqueness
2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .
Propiedades
Número CAS |
73355-44-9 |
|---|---|
Fórmula molecular |
C10H6ClNO4 |
Peso molecular |
239.61 g/mol |
Nombre IUPAC |
2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO4/c1-3-7(14)6-5(9(16)8(3)15)4(2-13)10(11)12-6/h2,12,14H,1H3 |
Clave InChI |
OMXBQKCIQLIDJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C(=C(N2)Cl)C=O)C(=O)C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


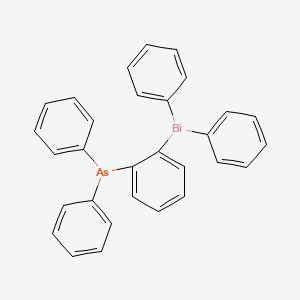

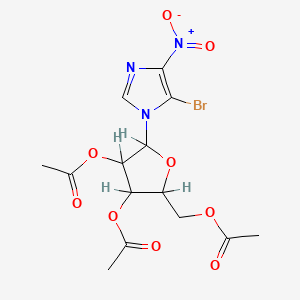
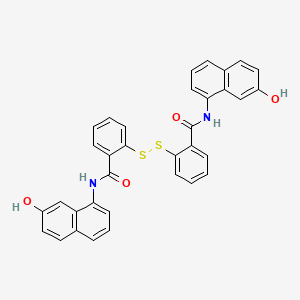
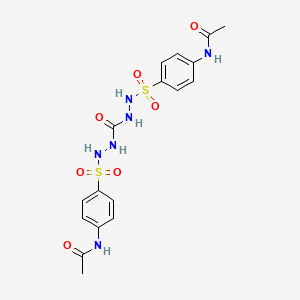
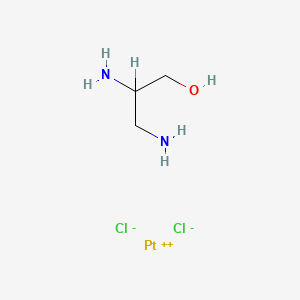
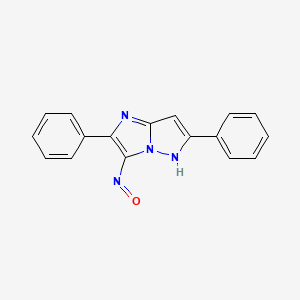
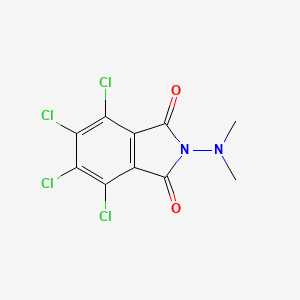
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
